

# Unveiling the Role of Deubiquitinating Enzymes: A Technical Guide to rac-MF-094

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **rac-MF-094**, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 30 (USP30). This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways to facilitate the use of **rac-MF-094** as a critical tool in the study of DUBs and their role in cellular processes and disease.

#### Introduction to rac-MF-094

**rac-MF-094** is a small molecule inhibitor that has emerged as a valuable chemical probe for elucidating the function of USP30. As a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane, USP30 plays a crucial role in regulating cellular processes such as mitophagy and inflammasome activation by counteracting the ubiquitination of mitochondrial proteins. By selectively inhibiting USP30, **rac-MF-094** allows for the precise investigation of these pathways and holds therapeutic potential in various disease models.

#### **Mechanism of Action**

**rac-MF-094** is a potent and selective inhibitor of USP30 with a reported IC50 of 120 nM. Its mechanism of action involves the covalent modification of the active site cysteine of USP30, leading to its irreversible inhibition. This inhibition enhances the ubiquitination of USP30 substrates, thereby promoting downstream cellular events that are normally suppressed by USP30 activity.



# Data Presentation: Quantitative Analysis of rac-MF-094 Selectivity

The selectivity of a chemical probe is paramount for accurate biological interpretation. **rac-MF-094** has demonstrated high selectivity for USP30 over other deubiquitinating enzymes.

| Enzyme                    | Inhibition at 10 μM | IC50   | Reference |
|---------------------------|---------------------|--------|-----------|
| USP30                     | >70%                | 120 nM |           |
| Panel of 22 other<br>USPs | <30%                | N/A    |           |

Table 1: Selectivity Profile of **rac-MF-094**. This table summarizes the inhibitory activity of **rac-MF-094** against USP30 and a panel of other ubiquitin-specific proteases, highlighting its selectivity.

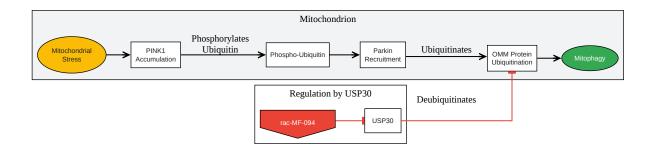
### **Key Signaling Pathways Involving USP30**

USP30 has been identified as a key negative regulator in two critical cellular signaling pathways: PINK1/Parkin-mediated mitophagy and NLRP3 inflammasome activation.

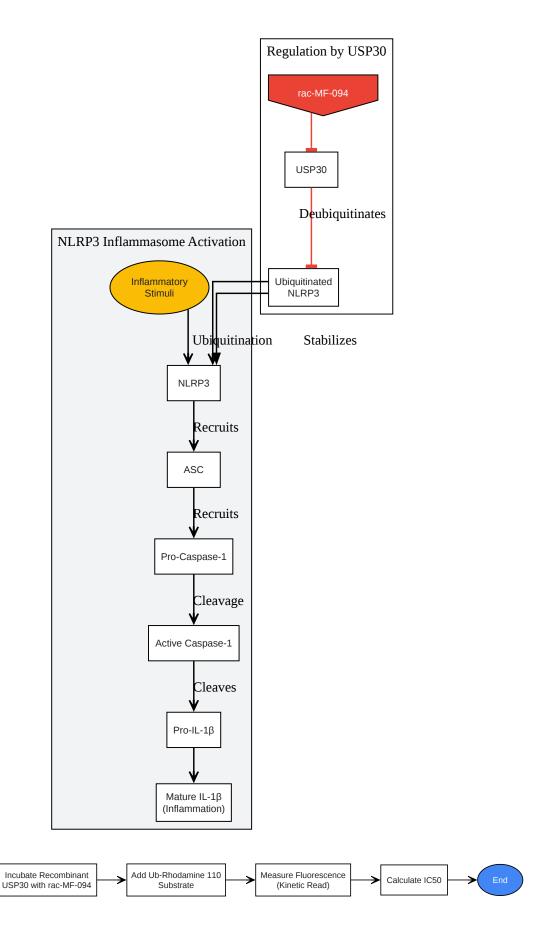
#### PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation via autophagy (mitophagy). USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria. Inhibition of USP30 by **rac-MF-094** is expected to enhance mitophagy.

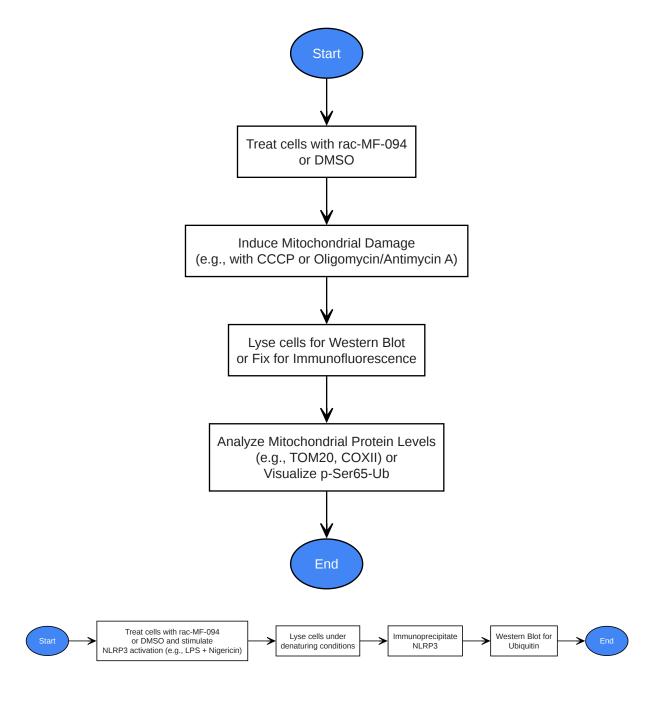












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